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Compound of Interest

Compound Name: Ethyl 13-docosenoate

Cat. No.: B15156608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

mass spectrometry (MS), and infrared (IR) spectral data for Ethyl 13-docosenoate, also

known as Ethyl erucate. The information presented herein is intended to support research and

development activities by providing detailed spectral characterization and the methodologies

for its acquisition.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy of Ethyl 13-docosenoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.34 Multiplet 2H -CH=CH-

4.12 Quartet 2H -OCH₂CH₃

2.28 Triplet 2H -CH₂COO-

~2.01 Multiplet 4H -CH₂-CH=CH-CH₂-

1.62 Quintet 2H -CH₂CH₂COO-

~1.25 Singlet (broad) 28H -(CH₂)₁₄-

1.25 Triplet 3H -OCH₂CH₃

0.88 Triplet 3H CH₃(CH₂)₇-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

173.9 C=O

129.9 -CH=CH-

60.1 -OCH₂CH₃

34.4 -CH₂COO-

31.9 -(CH₂)n-

29.7 -(CH₂)n-

29.5 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

29.1 -(CH₂)n-

27.2 -CH₂-CH=

25.0 -CH₂CH₂COO-

22.7 -CH₂CH₃ (chain)

14.3 -OCH₂CH₃

14.1 CH₃(CH₂)₇-

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Ethyl 13-docosenoate (GC-MS)
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m/z Relative Intensity Assignment

366 Low [M]⁺ (Molecular Ion)

321 Moderate [M - OCH₂CH₃]⁺

297 Moderate [M - C₅H₁₁]⁺

88 High
[CH₃CH₂OC(OH)=CH₂]⁺

(McLafferty Rearrangement)

55 High [C₄H₇]⁺

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data for Ethyl 13-docosenoate (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~3005 Medium =C-H Stretch

2925, 2854 Strong
C-H Stretch (asymmetric and

symmetric)

1740 Strong C=O Stretch (Ester)

1465 Medium C-H Bend (Scissoring)

1175 Strong C-O Stretch (Ester)

722 Weak -(CH₂)n- Rocking

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Ethyl 13-docosenoate was dissolved in deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse

experiment. Data were collected with a sufficient number of scans to ensure a good signal-

to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis.

Sample Introduction: The sample was introduced into the GC via a heated injection port.

Gas Chromatography: The separation was performed on a capillary column suitable for the

analysis of fatty acid esters. The oven temperature was programmed to ramp from a low

initial temperature to a final high temperature to ensure the elution of the compound. Helium

was used as the carrier gas.

Mass Spectrometry: The eluent from the GC was directed into the ion source of a mass

spectrometer operating in electron ionization (EI) mode. The mass spectrum was recorded

over a mass-to-charge ratio (m/z) range sufficient to include the molecular ion and significant

fragment ions.

Infrared (IR) Spectroscopy
Technique: Fourier Transform Infrared (FTIR) spectroscopy was employed.

Sample Preparation: A drop of neat Ethyl 13-docosenoate was placed between two

potassium bromide (KBr) plates to form a thin capillary film.

Instrumentation: The spectrum was recorded using an FTIR spectrometer.
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Data Acquisition: The spectrum was obtained by averaging a number of scans to improve the

signal-to-noise ratio. The data was collected over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the clean KBr plates was recorded and subtracted from the

sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Ethyl 13-docosenoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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